2-(2,3-Difluorophenyl)-3-methylbutanoic acid
Overview
Description
2-(2,3-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring, along with an acetic acid group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alkylation: Introduction of the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Carboxylation: Introduction of the acetic acid group through carboxylation reactions, often using carbon dioxide (CO2) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Cl2 in the presence of a catalyst, HNO3 in concentrated H2SO4, and H2SO4 for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2,3-Difluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzeneacetic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
2,3-Difluoro-alpha-methylbenzeneacetic acid: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
2,3-Difluoro-alpha-(1-methylethyl)-benzoic acid: Lacks the acetic acid group, altering its solubility and biological activity.
Uniqueness
2-(2,3-Difluorophenyl)-3-methylbutanoic acid is unique due to the combination of fluorine atoms, an isopropyl group, and an acetic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCQKFNSXQYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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